Bienvenue dans la boutique en ligne BenchChem!

2,4-Dichloro-6-(pyridin-2-yl)pyrimidine

Antimalarial drug discovery MetAP inhibition Structure-activity relationship

2,4-Dichloro-6-(pyridin-2-yl)pyrimidine is a heteroaryl dihalide building block featuring a pyrimidine core with chlorine atoms at the C2 and C4 positions and a pyridin-2-yl group at the C6 position. This compound serves as a versatile intermediate for sequential nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, enabling the rapid construction of 2,4,6-trisubstituted pyrimidine libraries.

Molecular Formula C9H5Cl2N3
Molecular Weight 226.06 g/mol
CAS No. 954232-56-5
Cat. No. B3390165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-(pyridin-2-yl)pyrimidine
CAS954232-56-5
Molecular FormulaC9H5Cl2N3
Molecular Weight226.06 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC(=NC(=N2)Cl)Cl
InChIInChI=1S/C9H5Cl2N3/c10-8-5-7(13-9(11)14-8)6-3-1-2-4-12-6/h1-5H
InChIKeyVONHTGNOEMMNQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6-(pyridin-2-yl)pyrimidine (CAS 954232-56-5): A Key 2-Pyridinyl Pyrimidine Building Block for Targeted Inhibitor Synthesis


2,4-Dichloro-6-(pyridin-2-yl)pyrimidine is a heteroaryl dihalide building block featuring a pyrimidine core with chlorine atoms at the C2 and C4 positions and a pyridin-2-yl group at the C6 position [1]. This compound serves as a versatile intermediate for sequential nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, enabling the rapid construction of 2,4,6-trisubstituted pyrimidine libraries [2]. Its molecular formula is C₉H₅Cl₂N₃, with a molecular weight of 226.06 g/mol, and it is commercially available in research-grade purity (typically ≥95%) .

Why 2,4-Dichloro-6-(pyridin-2-yl)pyrimidine Cannot Be Replaced by Phenyl or Other Pyridinyl Regioisomers


In-class pyrimidine building blocks with different C6 substituents are not interchangeable pharmacophore precursors. Direct SAR evidence from PfMetAP1b inhibitor studies demonstrates that replacing the 2-pyridinyl group with a phenyl, 3-pyridinyl, or 4-pyridinyl group abolishes target inhibition [1]. This is attributed to the unique geometry and electronic character of the 2-pyridinyl nitrogen, which is critical for metal coordination or hydrogen-bonding interactions within the enzyme active site. Consequently, procurement of the correct regioisomer is essential for projects requiring a 2-pyridinyl pharmacophore at the pyrimidine C6 position.

Quantitative Differentiation Evidence for 2,4-Dichloro-6-(pyridin-2-yl)pyrimidine Against Structural Analogs


Essentiality of 2-Pyridinyl at R1: >100-fold Loss in PfMetAP1b Potency with Phenyl or Other Pyridinyl Regioisomers

In a systematic SAR study of 2-(pyridinyl)-pyrimidine PfMetAP1b inhibitors, replacement of the 2-pyridinyl group at the R1 position with a phenyl, 3-pyridinyl, or 4-pyridinyl group resulted in complete loss of enzyme inhibitory activity [1]. The most potent analog bearing the 2-pyridinyl group (XC11) exhibited an IC50 of 0.112 µM, while all phenyl (XC8, XC9, XC10), 3-pyridinyl (XC21, XC23), and 4-pyridinyl (XC24) analogs showed IC50 values >100 µM. This represents a >900-fold difference in potency attributable solely to the nature of the C6 substituent [1].

Antimalarial drug discovery MetAP inhibition Structure-activity relationship

Selectivity Window: XC11 Exhibits >100-Fold Selectivity for PfMetAP1b Over Host MetAP1 Isoforms

The lead compound derived from the 2-(pyridin-2-yl)pyrimidine scaffold (XC11) demonstrated high selectivity for the parasite MetAP1b enzyme over the host orthologs PfMetAP1a and PfMetAP1c [1]. In side-by-side enzymatic assays using purified recombinant enzymes, XC11 was >100-fold selective for PfMetAP1b [1]. This selectivity was not observed with analogs containing alternative R1 substituents, which were uniformly inactive against all isoforms, underscoring the specific contribution of the 2-pyridinyl group to both potency and selectivity [1].

Target selectivity PfMetAP1b Host vs pathogen

Validated Synthetic Tractability: High-Yielding SNAr Sequence for GPR39 Agonist Synthesis

2,4-Dichloro-6-(pyridin-2-yl)pyrimidine was used as a key intermediate in the discovery of GPR39-C3 (TC-G-1008), the first orally bioavailable GPR39 agonist [1]. Reaction of amine 27 with 2,4-dichloro-6-(pyridin-2-yl)pyrimidine (23) yielded compound 28 as the major regioisomer, which after displacement of the second chlorine with methylamine furnished compound 3 in good overall yield [1]. The final compound 3 exhibits EC50 values of ≤1 nM for both human and rat GPR39 receptors, a >100-fold improvement over the initial screening hit [1]. This demonstrates that the building block reliably participates in sequential SNAr reactions with practical yields and regiochemical outcomes suitable for lead optimization in a therapeutic campaign.

GPR39 agonists SNAr regioselectivity Diabetes therapeutics

Physicochemical Differentiation: 2-Pyridinyl Provides Lower Lipophilicity and an Additional H-Bond Acceptor vs 6-Phenyl Analog

Compared to 2,4-dichloro-6-phenylpyrimidine, the pyridin-2-yl analog introduces a nitrogen atom that functions as an additional hydrogen-bond acceptor (HBA count increases from 2 to 3) while reducing calculated lipophilicity . The pyridinyl nitrogen contributes to lower cLogP (estimated ~1.9 for the pyridinyl analog vs ~2.7 for the phenyl analog based on fragment-based calculations), which translates into improved aqueous solubility and compliance with Lipinski's rule of five for downstream elaborated products [1]. These physicochemical differences are relevant for procurement when developing compounds intended for oral administration or when minimizing lipophilicity-driven off-target promiscuity.

Physicochemical properties Drug-likeness Solubility

Optimal Application Scenarios for 2,4-Dichloro-6-(pyridin-2-yl)pyrimidine Based on Quantitative Differentiation Evidence


PfMetAP1b-Targeted Antimalarial Lead Optimization Requiring 2-Pyridinyl Pharmacophore

The quantitative SAR evidence from Chen et al. (2006) establishes that a 2-pyridinyl group at the pyrimidine R1 position is essential for PfMetAP1b inhibition, with a >890-fold potency advantage over phenyl, 3-pyridinyl, or 4-pyridinyl analogs [1]. 2,4-Dichloro-6-(pyridin-2-yl)pyrimidine is the direct synthetic precursor for constructing this pharmacophore. Research groups developing next-generation antimalarials targeting methionine aminopeptidase 1b should prioritize this building block to ensure access to the requisite 2-pyridinyl geometry for metal coordination in the enzyme active site, avoiding the complete loss of activity observed with alternative C6 substituents [1].

GPR39 Agonist Development for Type 2 Diabetes and Metabolic Disorders

The building block's validated use in the synthesis of GPR39-C3 (TC-G-1008), a sub-nanomolar, orally bioavailable GPR39 agonist, confirms its suitability for medicinal chemistry campaigns targeting this Zn²⁺-sensing receptor [2]. The sequential SNAr reactivity at C4 followed by C2 enables efficient introduction of amine diversity, as demonstrated by the reaction with amine 27 followed by methylamine displacement to yield compound 3 [2]. Researchers pursuing GPR39 agonists for GLP-1 secretion and β-cell protection can confidently source this building block with an established synthetic precedent.

Kinase Inhibitor Library Synthesis Requiring Regioselective Derivatization

The differential reactivity of the C4 and C2 chlorine atoms in 2,4-dichloropyrimidines enables sequential, regioselective functionalization. The presence of the C6 pyridin-2-yl group modulates the electronic environment of the pyrimidine ring, influencing C4 vs C2 selectivity in SNAr reactions . This property is exploited in the parallel synthesis of 2,4-diaminopyrimidine kinase inhibitor libraries, where controlled sequential substitution is critical for achieving structural diversity without protecting group chemistry. Procurement of the pre-functionalized 6-(pyridin-2-yl) building block eliminates the need for late-stage Suzuki coupling to install the pyridyl group, streamlining synthetic workflows.

Property-Based Drug Design Prioritizing Solubility and Low Lipophilicity

For programs where physicochemical property optimization is paramount, the 2-pyridinyl analog offers a calculated cLogP reduction of approximately 0.8 log units relative to the 6-phenyl analog, alongside an additional hydrogen-bond acceptor [3]. This makes 2,4-dichloro-6-(pyridin-2-yl)pyrimidine the preferred building block for oral drug discovery programs targeting CNS penetration or minimizing CYP450-mediated metabolism, where elevated lipophilicity is a recognized liability. The lower cLogP starting point reduces the burden of property optimization during lead development.

Quote Request

Request a Quote for 2,4-Dichloro-6-(pyridin-2-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.